Methyl2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5F4NO5. This compound is characterized by the presence of a trifluoromethoxy group, a nitro group, and a fluorine atom attached to a benzoate ester. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation reaction, which can be achieved using various reagents such as trifluoromethoxylating agents . The reaction conditions often involve the use of a base, such as sodium hydride, in an organic solvent like methyl tert-butyl ether at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoates, and other functionalized aromatic compounds .
Scientific Research Applications
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-5-(trifluoromethyl)benzoate
- Methyl 2-fluoro-4-nitrobenzoate
- Methyl 2,3-difluoro-5-nitrobenzoate
Uniqueness
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is unique due to the presence of both a trifluoromethoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C9H5F4NO5 |
---|---|
Molecular Weight |
283.13 g/mol |
IUPAC Name |
methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5F4NO5/c1-18-8(15)5-2-4(19-9(11,12)13)3-6(7(5)10)14(16)17/h2-3H,1H3 |
InChI Key |
PNHBAEZKHCAWBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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